molecular formula C18H16N2O4 B2833004 3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide CAS No. 898373-74-5

3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide

Cat. No. B2833004
CAS RN: 898373-74-5
M. Wt: 324.336
InChI Key: XVHUWITTYNNLKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzofuran compounds, such as “3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide”, are ubiquitous in nature and have strong biological activities . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide” is based on a benzofuran scaffold, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds are involved in various chemical reactions due to their versatility and unique physicochemical properties . They are present in many drugs and have become an important basis for medicinal chemistry .

Scientific Research Applications

Analytical Methods and Biological Properties

This compound is studied using a variety of analytical methods to understand its structure and properties. Techniques such as NMR spectroscopy, mass spectrometry, X-ray crystallography, IR spectroscopy, UV spectroscopy, and HPLC are utilized for its identification and analysis. Its significant biological properties, especially as a drug candidate, include the inhibition of STAT3, a protein involved in gene expression and cell growth regulation, which is overexpressed in many cancer types. This inhibition has shown effectiveness in treating various cancers, such as solid tumors, leukemia, and lymphoma, making it a promising candidate for cancer therapy and immunotherapy due to its potential in reversing immune suppression caused by STAT3​​.

Toxicity and Safety in Scientific Experiments

In preclinical studies, the compound has been well-tolerated at therapeutic doses, with no significant adverse effects reported. However, the toxicity and safety profile of this compound must be thoroughly evaluated in clinical trials before it can be considered for treatment options​​.

Applications in Scientific Experiments

The compound's inhibition of STAT3 highlights its potential in treating various types of cancer, making it an intriguing drug candidate. Its ability to reverse immune suppression caused by STAT3 also suggests potential in immunotherapy. The unique properties and structure of the compound further make it useful in medicinal chemistry and pharmaceutical research​​.

Current State of Research and Future Directions

Research on this compound is active, focusing on preclinical studies to explore its potential as a drug candidate. Future research needs to address its efficacy and toxicity in clinical trials, investigate its mechanism of action, and optimize its synthesis and characterization for better effectiveness​​.

Antimicrobial Activity

Separately, a study explored the antimicrobial potential of related compounds, showing promising antibacterial and antifungal activities, as well as significant antimycobacterial activity against Mycobacterium tuberculosis. These findings indicate the potential of such compounds in developing new therapeutic agents to combat microbial infections, particularly in light of increasing antibiotic resistance​​.

Mechanism of Action

While the specific mechanism of action for “3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide” is not available, benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .

properties

IUPAC Name

3-[[2-(3-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-5-4-6-12(9-11)23-10-15(21)20-16-13-7-2-3-8-14(13)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHUWITTYNNLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(m-Tolyloxy)acetamido)benzofuran-2-carboxamide

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